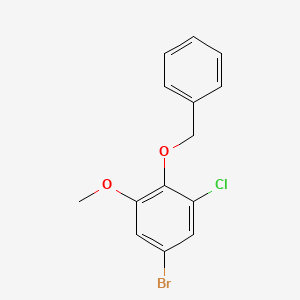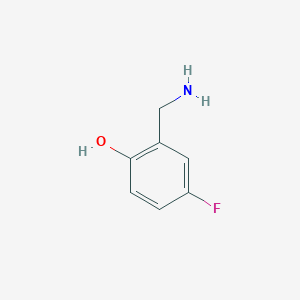
2-(Aminométhyl)-4-fluorophénol
Vue d'ensemble
Description
2-(Aminomethyl)-4-fluorophenol is a compound that contains an aminomethyl group, which is a monovalent functional group with the formula −CH2−NH2 . This group can be described as a methyl group substituted by an amino group −NH2 .
Synthesis Analysis
The synthesis of compounds containing aminomethyl groups often involves alkylation with Eschenmoser’s salt . A specific synthesis process for 2-(Aminomethyl)-4-fluorophenol was not found in the search results.Applications De Recherche Scientifique
Synthèse des 1,2-diamines
2-(Aminométhyl)-4-fluorophénol: est utilisé dans la synthèse des 1,2-diamines par α-amination asymétrique catalysée par la proline suivie d'une amination réductrice . Cette méthode est précieuse pour la création de pyrrolidines et de pipéridines, qui sont des échafaudages importants dans les produits pharmaceutiques.
Développement des iminocyclitols
Le composé est instrumental dans la synthèse des 2-aminométhyl iminocyclitols . Les iminocyclitols sont des inhibiteurs puissants des glycosidases et ont un potentiel thérapeutique dans le traitement du diabète, du cancer et des infections virales.
Synthèse énantiosélective
This compound: joue un rôle dans la synthèse énantiosélective de molécules chirales . L'énantiosélectivité est cruciale pour l'industrie pharmaceutique car l'activité biologique des médicaments peut dépendre fortement de la chiralité de la molécule.
Antibiotiques spectinomycines
Les chercheurs ont développé des antibiotiques spectinomycines à aminométhyle substitués par des aryles, qui pourraient inclure des dérivés de This compound. Ces derniers ont un potentiel en tant qu'antibiotiques à large spectre et présentent une sécurité et des propriétés pharmacocinétiques améliorées .
Mécanisme D'action
Mode of Action
It is likely that the compound interacts with its targets in a way that alters their function, leading to changes at the cellular or molecular level .
Pharmacokinetics
Understanding these properties is crucial for determining the compound’s bioavailability, or the extent and rate at which it reaches its targets .
Result of Action
The molecular and cellular effects of 2-(Aminomethyl)-4-fluorophenol’s action are currently unknown. These effects would depend on the compound’s specific targets and mode of action .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound like 2-(Aminomethyl)-4-fluorophenol. Factors such as temperature, pH, and the presence of other molecules can affect how the compound interacts with its targets and how it is metabolized in the body .
Analyse Biochimique
Biochemical Properties
2-(Aminomethyl)-4-fluorophenol plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many substances . The nature of these interactions often involves the modification of the enzyme’s active site, leading to either inhibition or activation of the enzyme’s function.
Cellular Effects
2-(Aminomethyl)-4-fluorophenol influences various cellular processes. It has been shown to affect cell signaling pathways, gene expression, and cellular metabolism. For example, in cancer cells, it can modulate amino acid metabolism, impacting tumor progression and immune response . This compound can also alter the expression of genes involved in oxidative stress and apoptosis, thereby influencing cell survival and proliferation.
Molecular Mechanism
At the molecular level, 2-(Aminomethyl)-4-fluorophenol exerts its effects through several mechanisms. It can bind to specific biomolecules, leading to changes in their conformation and activity. For instance, it may inhibit or activate enzymes by binding to their active sites . Additionally, it can influence gene expression by interacting with transcription factors or other regulatory proteins, thereby altering the transcriptional activity of target genes.
Temporal Effects in Laboratory Settings
The effects of 2-(Aminomethyl)-4-fluorophenol can change over time in laboratory settings. Studies have shown that its stability and degradation can impact its long-term effects on cellular function . For example, prolonged exposure to this compound may lead to changes in cell viability and function, depending on its concentration and the duration of exposure.
Dosage Effects in Animal Models
In animal models, the effects of 2-(Aminomethyl)-4-fluorophenol vary with different dosages. Low doses may have minimal impact, while higher doses can lead to significant physiological changes. For instance, high doses may cause toxic effects, such as liver damage or altered metabolic function . It is crucial to determine the appropriate dosage to avoid adverse effects while achieving the desired biochemical outcomes.
Metabolic Pathways
2-(Aminomethyl)-4-fluorophenol is involved in various metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a role in its metabolism . These interactions can lead to the formation of metabolites that may have different biological activities. Understanding these metabolic pathways is essential for predicting the compound’s effects and potential toxicity.
Transport and Distribution
The transport and distribution of 2-(Aminomethyl)-4-fluorophenol within cells and tissues are mediated by specific transporters and binding proteins. For example, it may be transported by solute carrier (SLC) transporters, which facilitate its movement across cell membranes . The distribution of this compound within different tissues can influence its overall biological activity and effectiveness.
Subcellular Localization
2-(Aminomethyl)-4-fluorophenol’s subcellular localization can affect its activity and function. It may localize to specific cellular compartments, such as the nucleus, cytoplasm, or mitochondria . This localization is often directed by targeting signals or post-translational modifications that guide the compound to its site of action. Understanding its subcellular localization is crucial for elucidating its precise biochemical roles.
Propriétés
IUPAC Name |
2-(aminomethyl)-4-fluorophenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8FNO/c8-6-1-2-7(10)5(3-6)4-9/h1-3,10H,4,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYMVQJOKMVAUIS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)CN)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8FNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
141.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



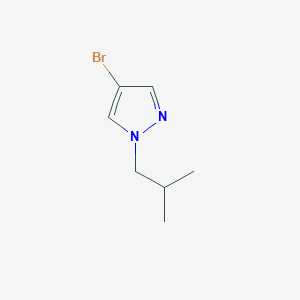
![2-Bromo-5,6-dihydrothieno[2,3-c]pyridin-7(4H)-one](/img/structure/B1373814.png)
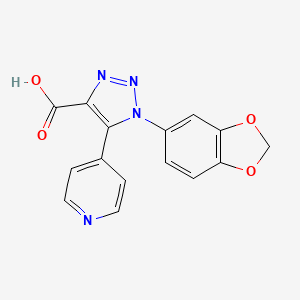
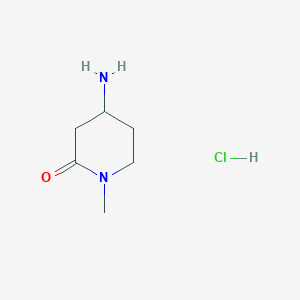

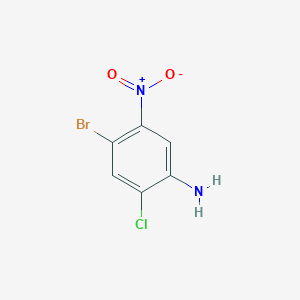


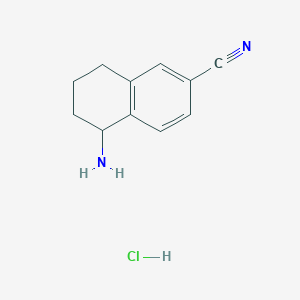
![2-butyl-1'-methyl-1-oxo-1,4-dihydro-2H-spiro[isoquinoline-3,4'-piperidine]-4-carboxylic acid](/img/structure/B1373828.png)
